Acetamide, N-(2-hydroxy-9-oxo-1,3,10-trimethoxy-5,6,7,9-tetrahydrobenzo(a)heptalen-7-yl)-2,2,2-trifluoro-
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Overview
Description
2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of trifluoromethyl, hydroxyl, methoxy, and oxo functional groups attached to a benzo(a)heptalene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE typically involves multiple steps:
Formation of the benzo(a)heptalene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The trifluoromethyl, hydroxyl, methoxy, and oxo groups are introduced through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structure and functional groups.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological processes being targeted.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-benzo(a)heptalen-7-yl)-acetamide
- 2,2,2-Trifluoro-N-(2-methoxy-1,3,10-trimethoxy-9-oxo-benzo(a)heptalen-7-yl)-acetamide
Uniqueness
The uniqueness of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE lies in its specific combination of functional groups and the benzo(a)heptalene core structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20F3NO6 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C21H20F3NO6/c1-29-15-7-5-11-12(9-14(15)26)13(25-20(28)21(22,23)24)6-4-10-8-16(30-2)18(27)19(31-3)17(10)11/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28) |
InChI Key |
BXGLTIXFXLUVOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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